
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H9ClN2O It is characterized by the presence of an amino group, a cyano group, and a chloropropanone moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different substituted chloropropanones from substitution reactions .
Aplicaciones Científicas De Investigación
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one involves its interaction with molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interaction with biological molecules can lead to the formation of active intermediates that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one: Another similar compound with a different position of the chlorine atom.
Uniqueness
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-amino-6-(2-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,13H2,1H3 |
Clave InChI |
GGBYBVXTITYWLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
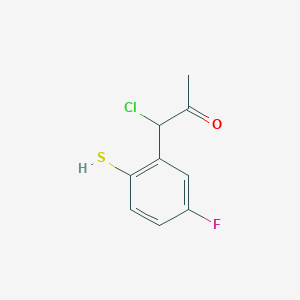
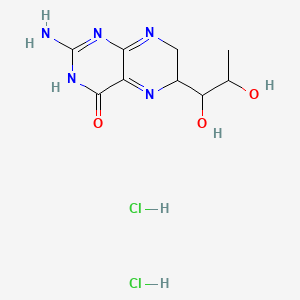

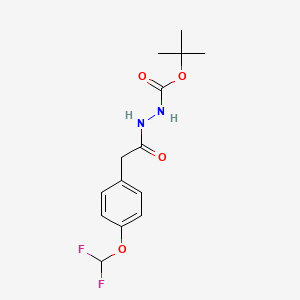
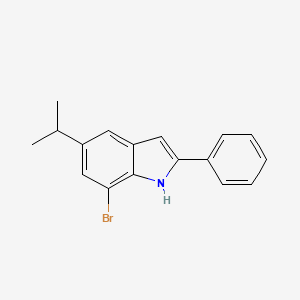

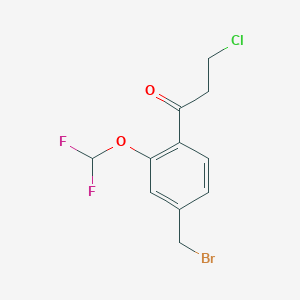
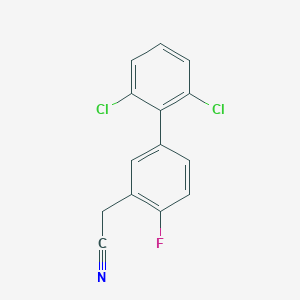
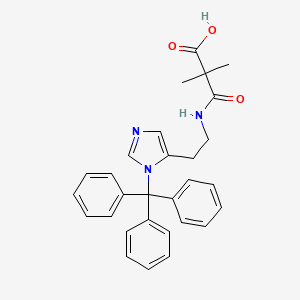

![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
